molecular formula C10H11Cl2NO B1411904 3-[(2,3-Dichlorophenoxy)methyl]azetidine CAS No. 1863671-44-6

3-[(2,3-Dichlorophenoxy)methyl]azetidine

Cat. No. B1411904
CAS RN: 1863671-44-6
M. Wt: 232.1 g/mol
InChI Key: PRZKITABMSJNJK-UHFFFAOYSA-N
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Description

“3-[(2,3-Dichlorophenoxy)methyl]azetidine” is a chemical compound with the molecular formula C10H11Cl2NO . It is a compound that has potential applications in various fields due to its unique structure and properties .


Molecular Structure Analysis

The molecular structure of “3-[(2,3-Dichlorophenoxy)methyl]azetidine” consists of a four-membered azetidine ring with a 2,3-dichlorophenoxy methyl group attached . The molecular weight of this compound is 232.11 .


Chemical Reactions Analysis

Azetidines, including “3-[(2,3-Dichlorophenoxy)methyl]azetidine”, can undergo various chemical reactions. For instance, they can participate in aza Paternò-Büchi reactions, which are [2+2] photocycloaddition reactions between imines and alkenes . This reaction represents the most direct approach to functionalized azetidines .

Scientific Research Applications

Antibacterial Agents

  • 7-Azetidinylquinolones as Antibacterial Agents: A study by Frigola et al. (1995) explored the synthesis of azetidine derivatives in quinolone and naphthyridine carboxylic acids. These compounds exhibited significant antibacterial activity due to their specific stereochemistry, highlighting the potential use of azetidine derivatives in antibacterial therapy (Frigola et al., 1995).

Spectroscopic Properties

  • Spectroscopic Properties of Azetidine Fatty Esters: Lie Ken Jie and Syed-rahmatullah (1992) investigated azetidine fatty esters, which were synthesized and analyzed for their spectroscopic properties. This research contributes to our understanding of azetidine's chemical behavior and its potential applications in various fields (Lie Ken Jie & Syed-rahmatullah, 1992).

Synthesis Techniques

  • Polyhydroxylated Azetidine Iminosugars Synthesis: Lawande et al. (2015) synthesized azetidine iminosugars from D-glucose, which exhibited significant inhibitory activity against specific enzymes. This synthesis method opens avenues for creating novel compounds with potential therapeutic applications (Lawande et al., 2015).

Potential Therapeutic Applications

  • KHG26792 in Microglial Cells: Kim et al. (2016) found that an azetidine derivative, KHG26792, showed protective effects against hypoxia-induced toxicity in microglial cells. This indicates potential therapeutic applications of azetidine derivatives in treating conditions related to microglial activation (Kim et al., 2016).

Safety And Hazards

The safety and hazards associated with “3-[(2,3-Dichlorophenoxy)methyl]azetidine” are not explicitly mentioned in the search results. It is always important to handle chemical compounds with care and follow appropriate safety protocols .

properties

IUPAC Name

3-[(2,3-dichlorophenoxy)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c11-8-2-1-3-9(10(8)12)14-6-7-4-13-5-7/h1-3,7,13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZKITABMSJNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,3-Dichlorophenoxy)methyl]azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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